molecular formula C8H6Cl2O2 B1345115 Methyl 2,4-dichlorobenzoate CAS No. 35112-28-8

Methyl 2,4-dichlorobenzoate

Cat. No.: B1345115
CAS No.: 35112-28-8
M. Wt: 205.03 g/mol
InChI Key: VCRWILYAWSRHBN-UHFFFAOYSA-N
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Description

Methyl 2,4-dichlorobenzoate (MDCB) is an organic compound used in a variety of research and industrial applications. It is a colorless to pale yellow solid at room temperature and is soluble in organic solvents. MDCB is a derivative of benzoic acid, and is a member of the 2,4-dichlorobenzoic acid family. It is a versatile compound that has been used in a range of research and industrial applications, including as a reagent, a catalyst, a solvent, a preservative, and a surfactant.

Scientific Research Applications

Microbial Transformation Rates in Aquatic Environments

Methyl 2,4-dichlorobenzoate, related to 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME), has been studied to determine microbial transformation rates in various environments, including water, sediment, biofilm, and microbial mats. These studies help understand the environmental fate of such chemicals, with implications for pollution control and ecosystem health (Newton, Gattie, & Lewis, 1990).

Purification Methods

Research has been conducted on developing efficient methods for purifying related compounds like 2,4-dichlorobenzoic acid, which is important for ensuring the purity and effectiveness of chemical products in various applications (Ley & Yates, 2008).

Herbicide Research

Studies have examined the physiological effects of herbicides like dichlofop-methyl, which is structurally similar to this compound. This research is vital for understanding the mechanisms of action of herbicides and their selectivity among plant species (Shimabukuro et al., 1978).

Chemical Analysis and Spectroscopy

Quantum chemical studies on compounds like methyl 2,5-dichlorobenzoate (MDCB) contribute to our understanding of molecular structures and vibrational spectra, aiding in the development of new materials and analytical techniques (Xuan & Zhai, 2011).

Organic Synthesis

Research on the reactivity of methyl dichlorobenzoates with sulfur-centered nucleophiles has implications for organic synthesis, potentially leading to the development of new, less toxic herbicides and other agricultural chemicals (Uranga, Montañez, & Santiago, 2012).

Polymer Chemistry

Methyl 2,5-dichlorobenzoate has been used as a precursor in polymer chemistry, suchas in the synthesis of poly(p-phenylene) via a new precursor route. This research contributes to advancements in materials science, particularly in developing novel polymers with unique properties (Chaturvedi, Tanaka, & Kaeriyama, 1993).

Commercial Synthesis for Medicinal Use

Studies have focused on the development of experimental technologies for the commercial synthesis of compounds like potassium 2,4-dichlorobenzoate, a precursor for drugs with analgesic, anti-inflammatory, and hepatoprotector properties. This research is crucial for pharmaceutical development and large-scale drug production (Levitin & Oridoroga, 2003).

Safety and Hazards

Methyl 2,4-dichlorobenzoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . It should be used only outdoors or in a well-ventilated area, and its release to the environment should be avoided .

Biochemical Analysis

Biochemical Properties

Methyl 2,4-dichlorobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating the formation of 2,4-dichlorobenzohydroxamic acid . The nature of these interactions involves the esterification process, where the methyl ester group of this compound reacts with other chemical groups to form new compounds . This compound’s ability to participate in such reactions makes it valuable in biochemical research and industrial applications.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by interacting with cellular membranes and proteins, potentially altering cell signaling pathways and gene expression . The compound’s impact on cellular metabolism includes changes in the activity of enzymes involved in metabolic pathways, which can lead to variations in metabolite levels and overall cellular function . These effects highlight the importance of understanding the cellular interactions of this compound in both research and practical applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity . Such interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins . The binding interactions and subsequent effects on enzyme activity and gene expression underscore the complex molecular mechanisms through which this compound exerts its influence.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products may also have biological activity . Understanding these temporal effects is essential for accurately interpreting experimental results and ensuring the reliability of research findings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, toxic or adverse effects can occur, including disruptions in cellular function and potential toxicity to organs . These dosage-dependent effects highlight the importance of careful dosage selection in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how this compound exerts its effects within cells and contributes to various biochemical processes .

Properties

IUPAC Name

methyl 2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRWILYAWSRHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188611
Record name Methyl 2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35112-28-8
Record name Benzoic acid, 2,4-dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35112-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dichlorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035112288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4-dichlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights into intermolecular interactions can we glean from these studies on 2,4-dichlorobenzoic acid derivatives?

A1: Both papers highlight the role of hydrogen bonding in the crystal structures of 2,4-dichlorobenzoic acid derivatives. In "[2,4‐Dichloro­benzohydro­xamic acid]" [], the molecules form a 3D network held together by O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds. This suggests that similar interactions could influence the solid-state packing and properties of Methyl 2,4-dichlorobenzoate. Furthermore, "[{4-[(2,4-Dichlorobenzoyloxy)methyl]-1-phenyl-1H-1,2,3-triazol-5-yl}this compound]" [] reveals weak C—H⋯N interactions, short Cl⋯Cl contacts, and π–π stacking alongside the expected C—H⋯O interaction. This emphasizes the diverse array of forces that might be relevant when studying this compound in complex environments.

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